Sulfonmethane, also known as sulfonomethane or sulfonal, is a chemical compound with the molecular formula and a molar mass of approximately 228.32 g/mol. It appears as a colorless crystalline or powdered solid and was first synthesized by Eugen Baumann in 1888. Sulfonmethane was introduced as a hypnotic drug by Alfred Kast but has since been replaced by safer alternatives in modern medicine. The compound is classified as a Schedule III drug under the Controlled Substance Act in the United States due to its potential for abuse and dependency .
Historically, sulfonmethane was utilized for its hypnotic properties, but its use has declined due to safety concerns. Research indicates that prolonged use can lead to toxic effects, including skin eruptions and changes in urine color (hematoporphinuria). The compound is known to have cumulative effects, which can pose additional risks when used over extended periods .
Sulfonmethane is synthesized through a two-step process:
Alternative synthesis methods include the action of alcoholic potash and methyl iodide on ethylidene diethyl sulfine, which can also produce sulfonmethane .
Sulfonmethane has been applied in various fields:
Research into the interactions of sulfonmethane with biological systems has shown that it can affect various physiological processes. While some studies suggest potential anti-inflammatory properties, more extensive research is needed to fully understand its mechanisms and effects on human health. Its interactions with other compounds, particularly in combination therapies for joint health (e.g., with glucosamine), have shown promise but require further investigation .
Sulfonmethane shares similarities with several other organosulfur compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Dimethyl Sulfone | Known for its use as a dietary supplement; less toxic. | |
| Dimethyl Sulfoxide | Used as a solvent; penetrates biological membranes easily. | |
| Thiophenol | Aromatic thiol used in organic synthesis; strong odor. | |
| Ethyl Mercaptan | Used as an odorant for natural gas; pungent smell. |
Uniqueness of Sulfonmethane: Unlike dimethyl sulfone and dimethyl sulfoxide, which are more commonly used in dietary supplements and solvents respectively, sulfonmethane's primary historical significance lies in its hypnotic properties and subsequent decline in medical use due to safety concerns. Its unique synthesis method involving acetone and ethyl mercaptan further distinguishes it from related compounds.
Eugen Baumann, a German chemist renowned for his work on thyroid hormones and sulfur-containing compounds, first synthesized sulfonmethane in 1888. The synthesis involved a two-step process:
Baumann’s method was notable for its use of sulfur chemistry, which was understudied at the time. The compound’s structural uniqueness—a central propane core with dual ethylsulfonyl groups—distinguished it from earlier hypnotics like chloral hydrate.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₆O₄S₂ | |
| Molecular weight | 228.33 g/mol | |
| Melting point | 124–126°C | |
| Solubility in water | 1 g/365 mL (cold), 1 g/16 mL (hot) |
This synthesis laid the groundwork for later sulfonal derivatives, such as trional and tetronal.
Alfred Kast, a German pharmacologist, recognized sulfonmethane’s potential as a hypnotic during collaborative experiments with Baumann in 1887–1888. Key advancements under Kast included:
| Agent | Onset of Action | Duration | Gastric Irritation | Cardiovascular Safety |
|---|---|---|---|---|
| Sulfonmethane | Slow (~2–4 hrs) | Prolonged | Low | High |
| Chloral hydrate | Rapid (~30 min) | Short | High | Moderate |
| Paraldehyde | Moderate | Variable | Moderate | High |
Kast’s work established sulfonmethane as a safer alternative to existing sedatives, though its slow metabolism led to cumulative toxicity over time.
Sulfonmethane’s dominance waned in the early 20th century due to two factors:
| Year | Event | Impact on Sulfonmethane Use |
|---|---|---|
| 1888 | Commercial launch by Bayer | Peak adoption in Europe and the U.S. |
| 1903 | Barbital introduced | Gradual decline in prescriptions |
| 1920 | Sulfonmethane classified as obsolete | Limited to niche psychiatric applications |
| 1950 | Removal from major pharmacopeias | Discontinued in clinical practice |
Despite its obsolescence, sulfonmethane retains academic significance as a case study in early structure-activity relationship (SAR) exploration and the risks of cumulative drug effects.
Sulfonmethane, chemically designated as 2,2-bis(ethylsulfonyl)propane with the molecular formula C₇H₁₆O₄S₂, exhibits distinctive crystallographic characteristics that contribute to its physicochemical behavior [1] [2] [3]. The compound crystallizes in a prismatic form, appearing as colorless, odorless, and almost tasteless crystals [1] [4]. The molecular weight has been consistently reported as 228.32-228.33 g/mol across multiple authoritative sources [1] [2] [5].
The elemental composition of sulfonmethane reflects its organosulfur nature, with carbon comprising 36.82%, hydrogen 7.06%, oxygen 28.03%, and sulfur 28.09% of the total molecular mass [2]. This composition is characteristic of compounds containing multiple sulfone functional groups, which significantly influence the compound's physical properties and intermolecular interactions.
The solubility profile of sulfonmethane demonstrates varied behavior across different solvents, reflecting the influence of its sulfone groups on intermolecular interactions. In aqueous systems, sulfonmethane exhibits limited solubility with one gram dissolving in approximately 365 mL of cold water, corresponding to a solubility of approximately 0.27 g/100mL [2] [4]. This relatively low aqueous solubility increases significantly with temperature, as evidenced by enhanced dissolution in hot water where one gram dissolves in only 15 parts of boiling water [1] [2].
The compound demonstrates markedly different solubility behavior in organic solvents. In ethanol, sulfonmethane shows moderate solubility with one gram dissolving in 60 mL of cold alcohol, increasing to dissolution in only 3 mL of boiling alcohol [2]. The solubility in diethyl ether is comparable, requiring 64 mL for dissolution of one gram [2]. Notably, sulfonmethane exhibits enhanced solubility in chloroform, where one gram dissolves in merely 11 mL of solvent [2]. The compound is reported as soluble in benzene but completely insoluble in glycerol [2].
The thermal properties of sulfonmethane have been well-characterized, with the melting point consistently reported as 124-126°C across multiple literature sources [1] [2] [6]. This relatively moderate melting point indicates the presence of significant intermolecular forces, likely hydrogen bonding and dipole-dipole interactions arising from the sulfone functional groups.
The boiling point of sulfonmethane has been determined to be 300°C at standard atmospheric pressure [2] [6]. This elevated boiling point, relative to the molecular weight, further confirms the presence of strong intermolecular interactions. The large difference between melting and boiling points (approximately 175°C) suggests a stable liquid phase over a considerable temperature range.
Sulfonmethane demonstrates good thermal stability up to its melting point, with decomposition occurring at temperatures significantly higher than normal handling conditions [7] [8]. Studies on related sulfone compounds indicate that thermal degradation typically begins around 200-250°C, involving initial desulfonation reactions followed by more extensive decomposition at higher temperatures [9] [8]. The thermal stability is enhanced by the symmetrical structure of sulfonmethane, which distributes thermal stress across multiple sulfone groups.
Comparative thermal analysis with related sulfone compounds suggests that sulfonmethane's stability is influenced by the presence of the central propane unit bearing two ethylsulfonyl groups. This structural arrangement provides thermal resistance through delocalization of thermal energy across the molecule [8].
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for sulfonmethane through characteristic chemical shifts associated with the sulfone functional groups [10] [11]. In ¹H NMR spectroscopy, the ethyl groups adjacent to the sulfone moieties typically appear in the range of 2.8-3.2 ppm, significantly deshielded compared to unsubstituted ethyl groups due to the electron-withdrawing nature of the sulfone groups [11].
The ¹³C NMR spectrum of sulfonmethane exhibits characteristic signals for the quaternary carbon bearing the two sulfone groups, typically appearing in the range of 60-80 ppm [11]. The ethyl carbons directly bonded to sulfur demonstrate downfield shifts relative to normal alkyl carbons, reflecting the deshielding effect of the sulfone functionality.
Infrared spectroscopy reveals characteristic absorption patterns that confirm the presence of sulfone functional groups in sulfonmethane [12] [13] [14]. The symmetric S=O stretching vibration typically appears in the range of 1150-1170 cm⁻¹, while the asymmetric S=O stretching occurs at higher frequencies, generally between 1310-1330 cm⁻¹ [14]. These bands are among the most diagnostic features for sulfone identification.
The C-S stretching vibrations appear in the fingerprint region, typically between 700-800 cm⁻¹ [14]. Additional bands corresponding to C-H stretching of the alkyl chains appear in the expected regions around 2900-3000 cm⁻¹. The absence of broad O-H stretching bands confirms the anhydrous nature of the crystalline material.
Mass spectrometric analysis of sulfonmethane provides molecular weight confirmation and fragmentation pattern information [15] [16]. The molecular ion peak appears at m/z 228, corresponding to the molecular weight of the compound [17]. Common fragmentation patterns include the loss of SO₂ groups (m/z 164), which is characteristic of sulfone compounds and results from the relative instability of the sulfur-oxygen bonds under high-energy conditions [17].
Additional fragmentation typically involves successive losses of ethyl groups and further SO₂ elimination, providing structural information about the substitution pattern. The base peak often corresponds to rearranged fragments that retain stability through charge delocalization.
UV-Vis spectroscopy of sulfonmethane typically shows absorption maxima in the range of 210-220 nm, corresponding to π→π* transitions characteristic of sulfone chromophores [11]. These transitions arise from the interaction between the sulfur d-orbitals and oxygen p-orbitals in the S=O bonds. The relatively short wavelength absorption indicates the absence of extended conjugation systems in the molecule.
| Spectroscopic Technique | Key Characteristics | Diagnostic Value |
|---|---|---|
| ¹H NMR | 2.8-3.2 ppm (CH₂-SO₂) | Confirms ethyl substitution |
| ¹³C NMR | 60-80 ppm (quaternary C) | Structural confirmation |
| IR Spectroscopy | 1150-1170, 1310-1330 cm⁻¹ | Sulfone group identification |
| Mass Spectrometry | m/z 228 [M+], 164 [M-SO₂] | Molecular weight and fragmentation |
| UV-Vis | 210-220 nm | Electronic transitions |